molecular formula C12H8ClF3N4 B503523 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone CAS No. 289651-66-7

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

Cat. No.: B503523
CAS No.: 289651-66-7
M. Wt: 300.67g/mol
InChI Key: OWFFBLWQXNFNQX-REZTVBANSA-N
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Description

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a chemical compound that combines a trifluoromethyl-substituted benzaldehyde with a chlorinated pyridazinyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6-chloro-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-(Trifluoromethyl)benzaldehyde+6-Chloro-3-pyridazinylhydrazine4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone\text{4-(Trifluoromethyl)benzaldehyde} + \text{6-Chloro-3-pyridazinylhydrazine} \rightarrow \text{this compound} 4-(Trifluoromethyl)benzaldehyde+6-Chloro-3-pyridazinylhydrazine→4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach can enhance the yield and purity of the product while reducing reaction times and solvent usage.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Halogen atoms in the pyridazinyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorinated pyridazinyl moiety can interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    6-Chloro-3-pyridazinylhydrazine: Another precursor used in the synthesis.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: A structurally related compound with similar reactivity.

Uniqueness

4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is unique due to the combination of the trifluoromethyl group and the chlorinated pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFBLWQXNFNQX-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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